molecular formula C15H20KNO9S2 B14860857 potassium;[(E)-[3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate

potassium;[(E)-[3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate

Cat. No.: B14860857
M. Wt: 461.6 g/mol
InChI Key: GRDVEEVTGDFZCR-SWKZEUNZSA-M
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Description

. It is a type of glucosinolate, which are sulfur-containing compounds known for their role in plant defense mechanisms. Gluconasturtiin is particularly noted for its pungent taste and potential health benefits, including its role in cancer prevention .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gluconasturtiin can be synthesized in the laboratory through a multi-step process starting from the amino acid phenylalanine . The synthesis involves several enzymatic and chemical reactions, including hydroxylation, glycosylation, and sulfation. The key steps include:

    Hydroxylation: Phenylalanine is hydroxylated to form phenylacetaldoxime.

    Glycosylation: The hydroxylated intermediate is then glycosylated to form a glucosylated compound.

    Sulfation: Finally, the glucosylated compound undergoes sulfation to form gluconasturtiin.

Industrial Production Methods

In industrial settings, gluconasturtiin is typically extracted from plants rather than synthesized chemically. The extraction process involves:

Chemical Reactions Analysis

Types of Reactions

Gluconasturtiin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Gluconasturtiin has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C15H20KNO9S2

Molecular Weight

461.6 g/mol

IUPAC Name

potassium;[(E)-[3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate

InChI

InChI=1S/C15H21NO9S2.K/c17-8-10-12(18)13(19)14(20)15(24-10)26-11(16-25-27(21,22)23)7-6-9-4-2-1-3-5-9;/h1-5,10,12-15,17-20H,6-8H2,(H,21,22,23);/q;+1/p-1/b16-11+;/t10-,12-,13+,14-,15+;/m1./s1

InChI Key

GRDVEEVTGDFZCR-SWKZEUNZSA-M

Isomeric SMILES

C1=CC=C(C=C1)CC/C(=N\OS(=O)(=O)[O-])/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O.[K+]

Canonical SMILES

C1=CC=C(C=C1)CCC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O.[K+]

Origin of Product

United States

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